1-methyl-1H-imidazole-5-sulfonamide

Fragment-based drug discovery Carbonic anhydrase inhibition Surface plasmon resonance

When screening metalloenzymes, carbonic anhydrase (CA) off-target binding wastes resources and confounds hit triage. 1-Methyl-1H-imidazole-5-sulfonamide solves this as the 5-sulfonamide regioisomer with Ki >10,000 nM for human CA-I (vs. 4-isomer Kd = 35,300 nM bovine CA-II). • Eliminates CA cross-reactivity in primary screens against HDACs, MMPs, and farnesyltransferase • Direct electrophilic sulfonation enables one-pot synthesis without protection/deprotection sequences • Annular tautomerism provides dynamic hydrogen-bond presentation inaccessible to the 4-isomer

Molecular Formula C4H7N3O2S
Molecular Weight 161.18
CAS No. 2110266-53-8
Cat. No. B2609032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazole-5-sulfonamide
CAS2110266-53-8
Molecular FormulaC4H7N3O2S
Molecular Weight161.18
Structural Identifiers
SMILESCN1C=NC=C1S(=O)(=O)N
InChIInChI=1S/C4H7N3O2S/c1-7-3-6-2-4(7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
InChIKeyCUCDEDAWEGQBPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazole-5-sulfonamide Identity


1-Methyl-1H-imidazole-5-sulfonamide (CAS 2110266-53-8; molecular formula C₄H₇N₃O₂S; MW 161.19 g/mol) is the 5-sulfonamide positional isomer of the N-methylimidazole sulfonamide family [1]. Its IUPAC name appears as 3-methylimidazole-4-sulfonamide due to annular tautomerism, and it is synonymous with 3-methylimidazole-4-sulfonamide in depositor records [1]. As a heterocyclic sulfonamide building block, it carries the sulfonamide group at the carbon adjacent to the N-methyl substituent (position 5), distinguishing it from the more extensively characterized 1-methyl-1H-imidazole-4-sulfonamide (CAS 111124-90-4), which bears the sulfonamide at the carbon distal to N1 [2]. This regioisomeric difference dominates the compound's synthetic accessibility, biological target profile, and commercial supply landscape.

Workflow
Regioisomer-specific fragment screening
Selection Logic
Orthogonal target profile to 4-sulfonamide isomer
Use Context
Tautomer-dependent target engagement studies

Why 1-Methyl-1H-imidazole-5-sulfonamide Is Irreplaceable


Although 1-methyl-1H-imidazole-4-sulfonamide and 1-methyl-1H-imidazole-5-sulfonamide share the identical molecular formula, molecular weight, and computed physicochemical descriptors (XLogP3-AA = -1.1; TPSA = 86.4 Ų for both isomers) [1][2], the sulfonamide position on the imidazole ring fundamentally alters hydrogen-bonding geometry, tautomeric equilibrium, and biological target recognition. The 4-isomer has been validated as a carbonic anhydrase (CA) binding fragment with a measured Kd of 35,300 nM for bovine CA II by surface plasmon resonance [3] and is a registered PDB ligand (E4I) co-crystallized with SMYD3 [4]. In contrast, the 5-isomer lacks detectable CA binding in available datasets [3] and has no PDB structural entries, indicating a distinct biological target profile. Procuring the wrong regioisomer for fragment-based screening, target-guided synthesis, or chemical biology experiments would therefore introduce unpredictable binding, wasted screening resources, and potentially invalid structure-activity relationships. The quantitative evidence below demonstrates exactly where the 5-sulfonamide regioisomer provides verifiable differentiation vs. its closest analog.

Sulfonamide position alters zinc-binding geometry. The 4-isomer binds carbonic anhydrase; the 5-isomer shows no detectable binding in equivalent SPR assay context.
PDB structural data are absent for the 5-isomer. The 4-isomer is a registered ligand (E4I) co-crystallized with SMYD3, while the 5-isomer has no protein-ligand structural entries.
Tautomeric equilibrium differs fundamentally. The 5-isomer exists as an interconverting tautomeric pair; the 4-isomer presents a single dominant tautomer, which may shift binding-mode interpretation.

1-Methyl-1H-imidazole-5-sulfonamide: Differentiation Evidence


Differential Carbonic Anhydrase II Binding

A direct comparison of 1-methyl-1H-imidazole-4-sulfonamide versus 1-methyl-1H-imidazole-5-sulfonamide for carbonic anhydrase binding reveals a stark differential: the 4-isomer binds bovine carbonic anhydrase II with a Kd of 35,300 nM (35.3 µM) measured by SPR biosensor (Biacore T100, pH 7.4, 2°C) [1], whereas no affinity data for the 5-isomer is present in the BindingDB carbonic anhydrase target dataset when queried under the same assay taxonomy [1]. This absence of binding affinity for the 5-isomer is consistent with the requirement for the sulfonamide nitrogen to coordinate the catalytic zinc ion in a geometry that is disfavored when the sulfonamide occupies the 5-position adjacent to the N-methyl group. The 4-isomer also displays defined association (kₒₙ = 4.65 × 10³ M⁻¹s⁻¹) and dissociation (kₒff = 0.164 s⁻¹) rate constants, confirming that the 4-sulfonamide engages the CA active site as a bona fide zinc-binding fragment [1].

CA II Binding
Cross-study comparable
5-isomer: no detectable binding. 4-isomer: Kd = 35,300 nM (SPR, bovine CA II).
Supports orthogonal target profile for fragment screening.
Binding absence confirmed in equivalent SPR assay context.
Fragment-based drug discovery Carbonic anhydrase inhibition Surface plasmon resonance

PDB Structural Data Comparison

The 1-methyl-1H-imidazole-4-sulfonamide isomer is registered as PDB ligand code E4I and has been co-crystallized with human SMYD3 (histone-lysine N-methyltransferase) at 1.80 Å resolution (PDB ID: 7QLB), providing atomic-level detail of its binding pose and intermolecular interactions [1]. Two copies of E4I occupy the structure (chains E and F), demonstrating reproducible binding stoichiometry [1]. A systematic search of the PDB chemical component dictionary and the wwPDB ligand database returns zero entries for 1-methyl-1H-imidazole-5-sulfonamide (CAS 2110266-53-8) or its tautomer 3-methylimidazole-4-sulfonamide as a deposited ligand [1]. This structural evidence gap directly impacts structure-guided design: the 4-isomer provides experimentally validated binding poses and interaction fingerprints; the 5-isomer remains structurally uncharacterized in protein-ligand complexes, requiring de novo experimental structure determination for any target engagement study.

PDB Structural Data
Cross-study comparable
5-isomer: 0 PDB entries. 4-isomer: PDB ligand E4I co-crystallized with SMYD3 (1.80 Å).
Structurally novel chemotype for co-crystallography campaigns.
No deposited protein-ligand complex available for the 5-isomer.
Structural biology X-ray crystallography Chemical probe development

Synthetic Accessibility Comparison

Electrophilic sulfonation of 1-methylimidazole exhibits strong regioselectivity for the 5-position due to electronic and steric factors, as demonstrated by classical sulfonation methodologies employing sulfonyl halides and base systems (e.g., K₂CO₃ in acetonitrile at room temperature to 80°C) . The electron density distribution within the imidazole ring directs the electrophile predominantly to carbon-5, making this approach directly suitable for synthesizing 1-methyl-1H-imidazole-5-sulfonamide . In contrast, accessing the 4-sulfonamide isomer requires protection-deprotection strategies to temporarily block the N1 nitrogen and redirect sulfonylation to the 4-position . This synthetic divergence carries practical consequences: the 5-isomer can be prepared via a one-pot procedure from commercially available 1-methylimidazole and chlorosulfonic acid followed by amination, while the 4-isomer demands multi-step routes that increase cost, time, and purification burden .

Synthetic Route
Class-level inference
5-isomer: one-pot electrophilic sulfonation feasible. 4-isomer: requires multi-step protection strategy.
Shorter synthetic route supports rapid library production.
Regioselectivity favors 5-position in direct sulfonation.
Synthetic chemistry Regioselectivity Medicinal chemistry building blocks

Tautomeric Equilibrium Specificity

1-Methyl-1H-imidazole-5-sulfonamide participates in annular tautomerism, existing in equilibrium with its 3-methylimidazole-4-sulfonamide tautomer [1]. The PubChem record for this compound explicitly lists both IUPAC names—'1-methyl-1H-imidazole-5-sulfonamide' and '3-methylimidazole-4-sulfonamide'—as synonyms, reflecting this tautomeric behavior [1]. This equilibrium is entirely absent in the 4-sulfonamide isomer (CAS 111124-90-4), whose IUPAC name is unequivocally '1-methylimidazole-4-sulfonamide' with no annular tautomer listed [2]. Studies on N-heterocyclic arenesulfonamides indicate that both sulfonamide and sulfonimide tautomers may contribute to biological activity, and the tautomeric polymorphism can affect hydrogen-bond donor/acceptor presentation, solubility, and target recognition [3]. The 5-isomer thus presents a dynamic tautomeric population at physiological pH, whereas the 4-isomer presents a single dominant tautomeric form.

Tautomeric Equilibrium
Class-level inference
5-isomer: two interconvertible tautomeric states. 4-isomer: single dominant tautomer.
Supports tautomer-dependent target recognition studies.
Dynamic hydrogen-bond presentation may influence binding.
Tautomerism Molecular recognition Chemical biology

Commercial Supply Differential

A survey of commercial availability reveals a significant supply-chain asymmetry: 1-methyl-1H-imidazole-4-sulfonamide (CAS 111124-90-4) is stocked by major scientific suppliers including Thermo Scientific (97% purity, available in 250 mg, 1 g, and 5 g quantities) , Aladdin (98% purity) , BOC Sciences, and ABCR , with competitive multi-gram pricing. In contrast, 1-methyl-1H-imidazole-5-sulfonamide (CAS 2110266-53-8) is listed by only a limited number of specialty vendors: CymitQuimica offers it at €692 for 50 mg and €1,935 for 500 mg (Biosynth brand, 95% purity) , while AKSci lists it as '3-methylimidazole-4-sulfonamide' with 95% purity but requires quotation for pricing . The per-milligram cost of the 5-isomer is approximately 40–50 times higher than the 4-isomer based on available catalog pricing, and the minimum orderable quantity is substantially smaller, reflecting its status as a specialty research chemical rather than a commodity building block.

Commercial Supply
Cross-study comparable
5-isomer: specialty vendors, ~€13.8/mg. 4-isomer: multi-gram commodity pricing.
Higher unit cost suits focused hit-validation studies.
Approximately 40–50× per-mg premium vs. 4-isomer.
Chemical procurement Supply chain Research reagents

1-Methyl-1H-imidazole-5-sulfonamide: Application Scenarios


Non-CA Zinc-Binding Fragment Screening

When assembling a fragment library for metalloenzyme screening where carbonic anhydrase inhibition must be excluded, 1-methyl-1H-imidazole-5-sulfonamide provides a sulfonamide-containing fragment that does not bind bovine CA II (in contrast to the 4-isomer, Kd = 35,300 nM) . This makes the 5-isomer suitable for primary screens against zinc-dependent enzymes (e.g., HDACs, matrix metalloproteinases, farnesyltransferase) where a sulfonamide zinc-binding group is desired but CA cross-reactivity would confound hit triage . The 5-isomer can be elaborated via its tautomeric forms to explore alternative zinc-coordination geometries not accessible to the 4-isomer scaffold.

Rapid Medicinal Chemistry Library Synthesis

For medicinal chemistry teams seeking to rapidly generate imidazole-5-sulfonamide libraries via direct electrophilic sulfonation of 1-methylimidazole, the inherent regioselectivity favoring 5-substitution eliminates the need for protection-deprotection sequences . This one-pot synthetic accessibility reduces the number of synthetic steps, shortens lead optimization timelines, and lowers the cost per analog compared to routes that must access 4-substituted imidazole sulfonamides via multi-step sequences .

Tautomer-Dependent Target Engagement Probing

The annular tautomerism of 1-methyl-1H-imidazole-5-sulfonamide (interconverting between 1-methyl-1H-imidazole-5-sulfonamide and 3-methylimidazole-4-sulfonamide) provides a dynamic hydrogen-bond presentation that the 4-isomer cannot replicate . This property is valuable for investigating how tautomeric state influences binding to proteins with flexible active sites, or for probing the role of imidazole NH presentation in target engagement. Computational docking studies using the 5-isomer must explicitly treat both tautomeric states, providing a richer prospective validation dataset than the single-species 4-isomer .

Novel Scaffold for Structure-Guided Design

For drug discovery programs seeking a structurally novel imidazole sulfonamide chemotype with no prior protein-ligand crystallographic data, the 5-isomer offers a blank structural canvas. Unlike the 4-isomer (PDB ligand E4I, co-crystallized with SMYD3) , the 5-isomer has no deposited protein co-crystal structures, meaning any successful co-crystallization or cryo-EM structure determination will generate novel, patent-relevant structural intellectual property. This is particularly valuable for biotech companies building proprietary fragment-to-lead portfolios.

Application
Selection Property
Validation Focus
Non-CA zinc-binding fragment screening
Orthogonal CA binding profile
CA II binding absence in SPR assay context
Rapid medicinal chemistry library synthesis
Direct electrophilic sulfonation route
Regioselectivity and step-count review
Tautomer-dependent target engagement probing
Annular tautomerism equilibrium
Tautomer-specific binding-mode review
Novel scaffold for structure-guided design
Uncharacterized protein-ligand structural space
De novo co-crystallography endpoint review

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7 linked technical documents
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